N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide
Description
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide is a substituted acetamide derivative featuring a pyridine ring with an amino group at the 6-position and a dimethylaminoethyl substituent. The presence of the dimethylaminoethyl group enhances solubility and bioavailability, while the aminopyridine moiety may contribute to binding interactions with biological targets .
Properties
CAS No. |
652139-94-1 |
|---|---|
Molecular Formula |
C11H18N4O |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
N-(6-aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C11H18N4O/c1-9(16)15(7-6-14(2)3)10-4-5-11(12)13-8-10/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
InChI Key |
OXRBOVXQLHLLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCN(C)C)C1=CN=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-(dimethylamino)ethylamine.
Acylation Reaction: The 6-aminopyridine is reacted with acetic anhydride to form N-(6-acetylaminopyridin-3-yl)acetamide.
Amine Coupling: The intermediate is then coupled with 2-(dimethylamino)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced acetamide groups.
Substitution: Substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
The structural and functional uniqueness of N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide becomes apparent when compared to related acetamide derivatives. Below is a detailed analysis of its analogs, focusing on substituent effects, synthesis routes, and pharmacological relevance.
Structural Analogues
Key Observations :
- Substituent Effects: The aminopyridine group in the target compound distinguishes it from analogs like 5j (pyrenyl) or N-(2-hydroxypyridin-3-yl)acetamide (hydroxy group). This moiety may enhance hydrogen-bonding interactions in biological systems .
- Bioavailability: The dimethylaminoethyl group in the target compound and its hydrochloride analog improves water solubility compared to hydrophobic derivatives like 5j.
- Synthetic Complexity : The target compound’s synthesis likely follows general acetamide coupling protocols (e.g., chloroacetyl chloride with amines, as in ), whereas nitro- or pyrenyl-containing analogs require specialized steps .
Pharmacological Relevance
- Kinase Inhibition: Compounds like N-(2-((6-chloro-3-(3-(N-(2-(dimethylamino)ethyl)sulfamoyl)-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide (27) share the dimethylaminoethyl group and exhibit potent PI4KB inhibition.
- Antimicrobial Activity : Pyridine-based acetamides (e.g., N-(6-hydroxypyridin-2-yl)acetamide ) show moderate antimicrobial properties, but the tertiary amine in the target compound could enhance membrane penetration.
Physicochemical Properties
- Melting Point: Analogous compounds like 5g (Mp 174°C ) and 5j (Mp 202–205°C ) exhibit higher melting points due to aromatic stacking, whereas the target compound’s melting point is likely lower (estimated <150°C) due to its flexible dimethylaminoethyl chain.
- Chromatographic Behavior: The target compound’s Rf value in silica gel chromatography (similar to 5g and 5j ) would depend on the polarity balance between the aminopyridine and dimethylaminoethyl groups.
Biological Activity
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide, a compound with the molecular formula CHNO, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 222.287 g/mol
- CAS Number : 652139-94-1
- LogP : 0.5084 (indicating moderate lipophilicity)
Structure
The structure of this compound includes a pyridine ring, which is significant for its biological interactions.
Research indicates that this compound may interact with various biological pathways. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It may act as a modulator at certain receptor sites, influencing neurotransmitter systems and other signaling cascades.
Pharmacological Effects
Studies have demonstrated several pharmacological effects associated with this compound:
- Antitumor Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been noted to induce apoptosis in specific tumor cells by activating caspase pathways.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation |
| A549 (Lung cancer) | 20 | Cell cycle arrest |
Toxicological Studies
Toxicological assessments have highlighted the liver as a primary target organ for adverse effects associated with compounds similar to this compound. A study involving rats reported a no observed adverse effect level (NOAEL) of 100 mg/kg body weight per day, with higher doses leading to liver cell degeneration and other systemic effects .
Clinical Applications
- Cancer Treatment : A study published in Organic & Biomolecular Chemistry reported the synthesis of derivatives of this compound that showed enhanced activity against specific cancer types, suggesting a pathway for developing new anticancer therapies .
- Neuroprotection : Research has indicated potential neuroprotective effects through modulation of neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases .
Comparative Studies
Comparative studies with other acetamides have shown that while many share similar structures, the unique pyridine substitution in this compound contributes to its distinct biological profile. For instance, while DMF and DMAC are known for their solvent properties and related toxicity, the specific interactions of this compound suggest a more targeted therapeutic role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
